2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring structure incorporating nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
The synthesis of 2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazides with carbon disulfide followed by cyclization with an appropriate amine . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions are often derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Another five-membered heterocyclic compound with a similar structure but different biological activities.
Pyrrolidin-2,5-dione: A related compound with distinct chemical properties and applications.
Prolinol: A derivative of pyrrolidine with unique stereochemistry and biological profiles.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H9N3O/c1-2-5(7-3-1)6-9-8-4-10-6/h4-5,7H,1-3H2 |
InChI Key |
HYSNXVPAKDTRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=CO2 |
Origin of Product |
United States |
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